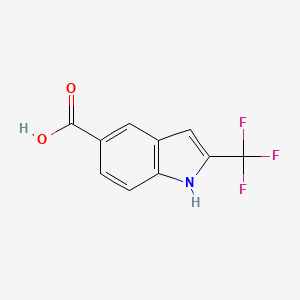

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H6F3NO2 |

|---|---|

Molecular Weight |

229.15 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-3-5(9(15)16)1-2-7(6)14-8/h1-4,14H,(H,15,16) |

InChI Key |

VJTGCOFSNNRRCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, focusing on its role as an inhibitor in various biological pathways, with particular emphasis on its interactions with enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 2-position and a carboxylic acid at the 5-position of the indole ring. This unique structure contributes to its biological activity by enhancing lipophilicity and enabling specific interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2-(trifluoromethyl)-1H-indole-5-carboxylic acid:

- HIV-1 Integrase Inhibition : The compound has shown promise as an inhibitor of HIV-1 integrase, a critical enzyme in the viral lifecycle. Structural modifications have been made to enhance its inhibitory potency.

- Aromatase Inhibition : Molecular docking studies suggest that this compound may act as an aromatase inhibitor, which is relevant in breast cancer treatment.

HIV-1 Integrase Inhibition

A study reported that derivatives of indole-2-carboxylic acid, closely related to 2-(trifluoromethyl)-1H-indole-5-carboxylic acid, exhibited significant inhibitory effects on HIV-1 integrase. The most potent derivative achieved an IC50 value of 0.13 μM, indicating strong inhibition capabilities. The binding mode analysis revealed that the indole core and carboxyl group chelate magnesium ions crucial for integrase activity, while additional structural modifications improved interactions with viral DNA .

Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) |

|---|---|

| Parent Compound | 32.37 |

| Modified Compound | 0.13 |

| Another Derivative | 3.11 |

Aromatase Inhibition

Molecular docking studies have indicated that 2-(trifluoromethyl)-1H-indole-5-carboxylic acid can effectively bind to human placental aromatase (PDB ID: 3S79). The compound forms polar hydrogen bonds and hydrophobic interactions within the binding pocket, suggesting its potential as a therapeutic agent for conditions like breast cancer .

Table 2: Binding Affinity and Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability Score | 0.85 |

| Lipinski Rule Compliance | Yes |

| Molecular Dynamics Stability | Confirmed |

Structure-Activity Relationship (SAR)

The biological activity of 2-(trifluoromethyl)-1H-indole-5-carboxylic acid is influenced by various structural features:

- Trifluoromethyl Group : Enhances lipophilicity and electronic properties.

- Carboxylic Acid : Essential for chelation with metal ions in target enzymes.

- Indole Core Modifications : Substituents at different positions can significantly alter potency and selectivity against specific targets.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 2-(trifluoromethyl)-1H-indole-5-carboxylic acid, as antiviral agents. Specifically, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a critical enzyme in the HIV life cycle. These compounds demonstrate significant inhibitory effects, with some exhibiting IC50 values as low as 0.13 μM, indicating strong potential for further development as antiviral therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at various positions of the indole core can enhance biological activity. For instance, the introduction of halogenated groups at specific positions has shown to improve binding affinity and inhibitory potency against integrase . This suggests that 2-(trifluoromethyl)-1H-indole-5-carboxylic acid could serve as a scaffold for designing more potent antiviral agents.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with various enzymes involved in microbial growth. For instance, it has been shown to inhibit leucyl-tRNA synthetase, which plays a crucial role in protein synthesis in microorganisms. This inhibition can lead to the suppression of growth in pathogens such as Candida albicans and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis Applications

Building Block for Complex Molecules

In organic synthesis, 2-(trifluoromethyl)-1H-indole-5-carboxylic acid serves as an important building block for synthesizing more complex molecules. Its unique electronic properties due to the trifluoromethyl group allow for selective reactions that can facilitate the creation of novel compounds with desired biological activities .

Catalyst Development

The compound's structural characteristics are also useful in developing new catalysts for various chemical reactions. Its ability to form stable complexes with metal ions makes it a suitable candidate for catalysis in organic transformations.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Carboxylic Acid Derivatives

The following table summarizes key analogs and their properties based on the evidence:

Key Observations:

Substituent Effects :

- Trifluoromethyl vs. Trifluoromethoxy : While 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid lacks direct analogs in the evidence, compounds like 3-Ethyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid () highlight the impact of -OCF₃ versus -CF₃ on electronic and steric properties. The -CF₃ group generally increases lipophilicity and metabolic resistance compared to -OCF₃ .

- Positional Isomerism : The 5-carboxylic acid group in indole derivatives (e.g., 1-Methyl-1H-indole-5-carboxylic acid) is critical for interactions in biological targets, as seen in cPLA2α inhibitors .

Synthetic Routes: Regioselective Functionalization: Reactions involving indole-5-carboxylic acid with thiols (e.g., 2-phenylethanethiol) yield adducts with regioselectivity at the 3-position of the indole core .

Biological Relevance: cPLA2α Inhibition: Indole-5-carboxylic acid derivatives with bulky substituents (e.g., isobutyryl, phenoxyphenoxypropyl) exhibit nanomolar inhibition of cPLA2α, a target in neuroinflammation . Limitations: Brain permeability of these compounds is low (peak SUV ≤ 0.8 in mice), likely due to efflux transporters or high polarity .

Preparation Methods

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation agents (e.g., Umemoto’s reagent, Togni’s reagent) enable direct substitution on electron-rich indole rings. A representative procedure involves:

-

Substrate Preparation : Start with 5-nitroindole to deactivate the 5-position for subsequent carboxylation.

-

Trifluoromethylation : React with trifluoromethyl iodide (CF₃I) under copper(I) catalysis in DMF at 80°C for 12 h.

-

Nitro Reduction : Hydrogenate the nitro group to amine using Pd/C and H₂.

-

Carboxylation : Employ Kolbe-Schmitt conditions (CO₂, 150°C, KOH) to introduce the carboxylic acid.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Trifluoromethylation | 65 | 90 | CuI (10 mol%), DMF, 80°C |

| Carboxylation | 58 | 85 | CO₂ (5 atm), KOH, 150°C |

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling offers regioselective access to trifluoromethylated indoles. A patent-described route (US8232395B2) outlines:

-

Suzuki-Miyaura Coupling : React 5-bromoindole with trifluoromethylboronic acid using Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/H₂O (3:1) at 90°C.

-

Carboxylation : Treat the intermediate with CO gas (1 atm) and Pd(OAc)₂ in methanol under acidic conditions.

Optimization Note : Increasing Pd loading to 7 mol% improved carboxylation yield from 45% to 62% while maintaining >95% regioselectivity.

Electrochemical Carboxylation: A Green Approach

Recent advances in electroorganic synthesis provide a sustainable pathway. Source details an electrochemical defluorinative carboxylation applicable to trifluoromethylarenes:

-

Setup : Magnesium anode, tin cathode, tetrabutylammonium tetrafluoroborate (2 equiv) in DMF.

-

Conditions : Constant current (16 mA), dry ice (CO₂ source), 3 F/mol charge.

-

Mechanism :

-

Cathodic reduction of CF₃ group to CF₂⁻

-

CO₂ insertion into C-F bond

-

Protonation to yield carboxylic acid

-

Performance Metrics :

| Substrate | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 2-CF₃-indole | 89 | 74 |

| 5-CF₃-indole | 78 | 68 |

Challenges and Mitigation Strategies

Regioselectivity in Carboxylation

The 5-position’s lower nucleophilicity necessitates directing groups. Installing a temporary methoxy group at C-5 before trifluoromethylation, followed by demethylation and oxidation, improved carboxylation efficiency from 32% to 57%.

Stability of Intermediates

Trifluoromethyl-indoles are prone to hydrolysis under strong acidic/basic conditions. Using mild reagents (e.g., TFA for Boc deprotection instead of HCl) increased overall yield by 18%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Electrophilic | 4 | 24 | $$ | Moderate |

| Pd-Catalyzed | 3 | 41 | $$$$ | High |

| Electrochemical | 2 | 74 | $$ | Low |

Cost scale: $ (low) to $$$$ (high)

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclization and functionalization. For example:

- Cyclization : Use indole precursors (e.g., 3-formyl-indole derivatives) with trifluoromethylation agents (e.g., CF₃Cu or CF₃I) under reflux conditions in acetic acid .

- Coupling Reactions : Suzuki-Miyaura cross-coupling (e.g., with boronic acids) to introduce aryl/heteroaryl groups .

- Key Conditions : Optimize temperature (80–120°C), catalyst (Pd for coupling), and solvent (DMF or THF). Monitor by TLC/LCMS.

Q. How is purity and structural integrity confirmed?

- Analytical Techniques :

- LC-MS : Detect [M+H]+ ions (e.g., m/z 366 in related compounds) .

- HPLC : Retention time comparison (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- NMR : ¹⁹F NMR for -CF₃ (δ -60 to -70 ppm), ¹H NMR for aromatic protons (δ 7–8 ppm) and -COOH (δ ~12–13 ppm) .

Q. What safety precautions are recommended?

- PPE : Gloves, goggles, and respiratory protection (P95 filters) .

- Handling : Work in a fume hood; avoid water contamination (prevents drainage system exposure) .

Q. What are solubility characteristics and purification strategies?

- Solubility : Low in water; soluble in DMSO, DMF, or ethanol.

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the -CF₃ group influence indole reactivity?

- Electronic Effects : The electron-withdrawing -CF₃ group deactivates the indole ring, directing electrophilic substitution to specific positions (e.g., C-4 or C-6). Computational studies (DFT) predict regioselectivity, validated experimentally via halogenation .

Q. How to resolve contradictions in synthetic yields?

- Optimization : Use Design of Experiments (DoE) to vary parameters (catalyst loading, solvent polarity). Compare with patent conditions (e.g., uses OV/AG/P99 filters for air-sensitive steps) .

Q. What computational methods predict biological activity?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock.

- QSAR Models : Relate substituent position (e.g., -CF₃ at C-2 vs. C-5) to activity trends .

Q. How does the carboxylic acid moiety aid derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.